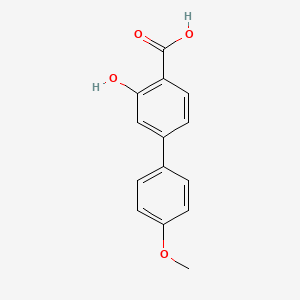

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid

描述

属性

IUPAC Name |

2-hydroxy-4-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCJVMMWJCAGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629157 | |

| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221021-30-3 | |

| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Optimization

The process begins with deprotonation of the phenolic hydroxyl group using potassium hydroxide, forming a phenoxide intermediate. Subsequent carboxylation at the ortho position yields 2-hydroxy-4-(4-methoxyphenyl)benzoic acid. Critical parameters include:

-

CO₂ Pressure : Elevated pressures (4–6 atm) enhance reaction rates and yields.

-

Solvent System : Aqueous ethanol (70% v/v) balances solubility and reactivity.

Experimental data from analogous systems report yields of 78–82% with a purity >95% after recrystallization. Side products, such as 4-(4-methoxyphenyl)salicylic acid isomers, are minimized by controlling the stoichiometry of KOH.

Friedel-Crafts acylation enables the direct introduction of the methoxyphenyl group onto a preformed salicylic acid framework. This method utilizes aluminum chloride (AlCl₃) as a Lewis catalyst to facilitate electrophilic substitution.

Stepwise Synthesis

-

Acylation of Salicylic Acid :

Salicylic acid reacts with 4-methoxybenzoyl chloride in dichloromethane (DCM) under reflux. AlCl₃ (1.2 equiv) activates the acyl chloride, generating an acylium ion that attacks the salicylic acid’s aromatic ring at the para position.Yields range from 65–70%, with residual AlCl₃ removed via aqueous workup.

-

Demethylation (Optional) :

If starting from a protected hydroxyl group, boron tribromide (BBr₃) in DCM selectively cleaves methyl ethers to unmask the phenolic -OH group.

Scalability and Industrial Relevance

This method’s compatibility with continuous-flow reactors enhances its industrial viability. A pilot-scale study achieved a throughput of 12 kg/day with 68% yield, underscoring its practicality for large-scale synthesis.

Oxidation of Aldehyde Precursors

Aldehyde intermediates serve as versatile precursors for benzoic acid synthesis. 2-Hydroxy-4-(4-methoxyphenyl)benzaldehyde is oxidized to the target compound using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like potassium permanganate (KMnO₄).

Aldehyde Synthesis

The aldehyde precursor is synthesized via Duff formylation:

Oxidation to Benzoic Acid

Jones reagent achieves near-quantitative oxidation but generates toxic chromium waste. Alternatively, KMnO₄ in basic medium (pH 10–12) offers an eco-friendlier route with 75–80% yield.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, cost, and practicality:

| Method | Yield (%) | Cost (USD/kg) | Byproducts | Scalability |

|---|---|---|---|---|

| Kolbe-Schmitt | 78–82 | 120–150 | Isomeric acids | High |

| Friedel-Crafts | 65–70 | 90–110 | AlCl₃ residues | Moderate |

| Aldehyde Oxidation | 75–80 | 140–170 | Chromium waste | Low |

| Multistep Condensation | 60–65 | 200–220 | Oligomers | Low |

Key Observations :

化学反应分析

Types of Reactions

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted benzoic acids, depending on the reaction conditions and reagents used .

科学研究应用

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 2-Hydroxy-4-(4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and proteins involved in various metabolic pathways, thereby exerting its effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The substituents on the benzoic acid scaffold significantly influence molecular weight, acidity (pKa), and solubility. Key examples include:

Table 1: Structural and Physicochemical Comparisons

- Electron-Donating vs. Withdrawing Groups : The methoxyphenyl group in the target compound is electron-donating, stabilizing the aromatic ring and reducing acidity compared to the trifluoromethyl analog, which has a strong electron-withdrawing effect (pKa ~2.5 vs. ~1.8).

GPR35 Agonists :

- The target compound exhibits human GPR35 selectivity, while analogs like ML-145 (a thiazolidinone-containing antagonist) show competitive inhibition at the same receptor. Species selectivity (e.g., human vs. rodent) is influenced by substituent bulk and hydrogen-bonding capacity.

Enzyme Modulation :

- CK2 Inhibition: The thiazolylamino-substituted analog 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid acts as a non-ATP competitive CK2 inhibitor (IC₅₀ <1 μM), leveraging heterocyclic interactions absent in the target compound.

- Microbial Interactions: 10-Deoxygerfelin (2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid) induces Bacillus subtilis to produce benzoic acid, a function tied to its ether-linked phenolic substituent.

Metabolic and Regulatory Considerations

- Trifluoromethoxy Derivatives : 2-Hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid (C₁₄H₉F₃O₄) demonstrates enhanced metabolic stability due to the trifluoromethoxy group’s resistance to oxidative degradation.

- Toxicological Profiles : Simpler analogs like 4-hydroxybenzoic acid are Generally Recognized As Safe (GRAS), whereas substituted derivatives may require rigorous safety evaluations (e.g., FEI Prohibited Substances List for 2-Hydroxy-4-methylbenzoic acid).

生物活性

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid, commonly referred to as HMBA (Hydroxy 4-Methoxy Benzoic Acid), is an organic compound with significant biological activity. Its structure features a hydroxyl group and a methoxy group attached to a benzoic acid core, contributing to its diverse pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

- Structural Features : The compound includes both hydroxyl and methoxy functional groups, enhancing its reactivity and biological interactions.

1. Antioxidant Properties

HMBA exhibits strong antioxidant activity due to the presence of hydroxyl groups, which enable it to scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases.

2. Antidiabetic Effects

Research has demonstrated that HMBA can significantly lower blood glucose levels and improve insulin sensitivity in diabetic models. A study involving streptozotocin-induced diabetic rats showed that oral administration of HMBA restored plasma insulin levels and reduced lipid peroxidation markers in erythrocytes, indicating its potential as an antidiabetic agent .

| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (μU/ml) | Ca²⁺-ATPase Activity (μ mole Pi/mg protein/h) |

|---|---|---|---|

| Normal | 69 ± 3.19 | 15.62 ± 1.3 | 0.30 ± 0.12 |

| Diabetic Control | 288 ± 3.28 | 6.89 ± 1.0 | 0.10 ± 0.05 |

| Diabetic + HMBA (0.5 mg/kg) | 75 ± 2.0* | 16.0 ± 1.3* | 0.32 ± 0.02* |

*Values are statistically significant compared to diabetic control at .

3. Lipid-Lowering Effects

In a study on hyperlipidemia induced by ethanol in rats, HMBA administration led to a significant decrease in plasma cholesterol, triglycerides, and lipoproteins while increasing lipoprotein lipase concentrations . This suggests that HMBA may be beneficial in managing lipid profiles and preventing cardiovascular diseases.

The biological activities of HMBA can be attributed to several mechanisms:

- Antioxidant Activity : By scavenging reactive oxygen species (ROS), HMBA mitigates oxidative stress and protects cellular integrity.

- Regulation of Lipid Metabolism : HMBA influences lipid metabolism by modulating enzymes involved in lipid synthesis and breakdown.

- Insulin Sensitization : The compound enhances insulin signaling pathways, promoting glucose uptake in peripheral tissues.

Case Study: Antidiabetic Activity

A controlled study investigated the effects of HMBA on diabetic rats over a period of 60 days, focusing on its impact on blood glucose levels and insulin secretion.

- Findings : HMBA significantly reduced blood glucose levels from an average of 288 mg/dL in untreated diabetic rats to approximately 75 mg/dL after treatment.

- : The results indicate that HMBA has substantial potential as a therapeutic agent for diabetes management through its insulin-sensitizing effects .

Case Study: Hyperlipidemia Management

In another study assessing the effects of HMBA on hyperlipidemia:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-4-(4-methoxyphenyl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves substitution, oxidation, or coupling reactions. For example, Friedel-Crafts acylation can introduce the 4-methoxyphenyl group to a salicylic acid backbone, followed by hydrolysis to yield the benzoic acid moiety. Reagents like sodium hydroxide (for hydrolysis) and catalysts such as Lewis acids (e.g., AlCl₃) are critical. Optimization involves adjusting reaction time, temperature, and stoichiometry to maximize yield and purity .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly distinguishing hydroxyl (-OH) and methoxy (-OCH₃) groups.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : Using programs like SHELX (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a scaffold for drug discovery due to its dual functional groups (-OH and -COOH), enabling derivatization for bioactivity studies. Researchers assess antimicrobial activity via minimum inhibitory concentration (MIC) assays and anti-inflammatory effects through COX-2 inhibition studies. Substituent positioning (e.g., methoxy vs. hydroxyl groups) influences binding affinity to target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or substituent effects. To address this:

- Reproduce Experiments : Standardize protocols (e.g., OECD guidelines for toxicity testing).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -OCH₃ with -CF₃) and compare bioactivity trends.

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects impacting reactivity .

Q. What advanced computational tools are used to study the reactivity and stability of this compound?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina evaluates interactions with biological targets (e.g., enzymes).

- Quantum Mechanical Calculations : Gaussian or ORCA packages simulate reaction pathways (e.g., acid dissociation constants (pKa) of -COOH groups).

- Crystallographic Refinement : SHELX suite refines X-ray data to identify steric hindrance or torsional strain in the molecule .

Q. How can researchers design experiments to evaluate substituent effects on the compound’s physicochemical properties?

- Methodological Answer :

- Controlled Synthesis : Prepare derivatives with halogen (e.g., -Cl), electron-withdrawing (-NO₂), or bulky groups (e.g., -CF₃) at the 4-position.

- Property Analysis : Measure solubility (via shake-flask method), logP (HPLC), and thermal stability (DSC/TGA).

- Correlation Studies : Use multivariate analysis to link substituent electronic parameters (Hammett σ) with observed properties .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。